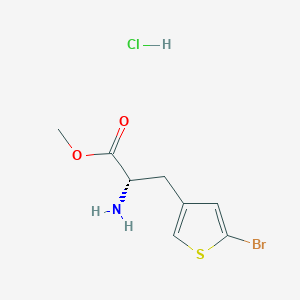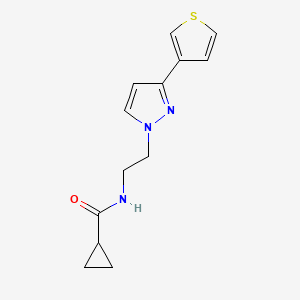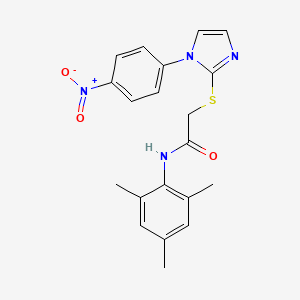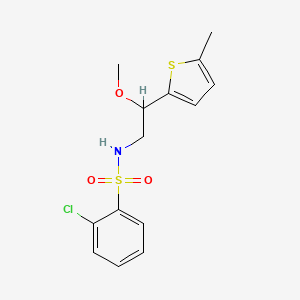
Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride, also known as Br-APB, is a chemical compound that has been widely used in scientific research. It is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a range of physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, and to improve cognitive function in animal models of Alzheimer's disease. Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has also been used to study the role of mGluR5 in addiction, anxiety, and depression.
Wirkmechanismus
Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride binds selectively to mGluR5, a G protein-coupled receptor that is widely distributed in the brain. Activation of mGluR5 leads to the activation of intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in a range of physiological processes, including synaptic plasticity, neuronal survival, and inflammation.
Biochemical and Physiological Effects:
Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and synaptic plasticity. Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has also been shown to increase the expression of the anti-apoptotic protein Bcl-2, which protects neurons from cell death. In addition, Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has been shown to decrease the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta), which are involved in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has several advantages for lab experiments. It is highly selective for mGluR5, which allows for the specific study of this receptor subtype. It is also relatively stable and easy to handle, which makes it suitable for use in a range of experimental settings. However, Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experimental paradigms. In addition, it can be difficult to obtain in large quantities, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride. One area of interest is the role of mGluR5 in neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has shown promise as a neuroprotective agent in animal models of these diseases, and further research is needed to determine its potential therapeutic value. Another area of interest is the role of mGluR5 in addiction and mental health disorders. Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential as a treatment for these disorders. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride, in order to optimize its use in experimental settings.
Synthesemethoden
Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride can be synthesized through a multi-step process involving the reaction of 5-bromothiophene-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the coupling of the resulting intermediate with (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid. The final product is obtained by treating the intermediate with hydrochloric acid.
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S.ClH/c1-12-8(11)6(10)2-5-3-7(9)13-4-5;/h3-4,6H,2,10H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKYUTAQFLSJBL-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CSC(=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CSC(=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2614117.png)







![N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2614129.png)



